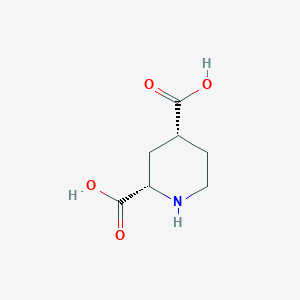

cis-Piperidine-2,4-dicarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cis-Piperidine-2,4-dicarboxylic acid is a useful research compound. Its molecular formula is C7H11NO4 and its molecular weight is 173.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of cis-Piperidine-2,4-dicarboxylic acid are ionotropic receptors, specifically NMDA (N-methyl-D-aspartate), AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), and kainate receptors . These receptors play a crucial role in the central nervous system, mediating synaptic transmission and plasticity, which are essential for learning and memory .

Mode of Action

This compound acts as a general ionotropic receptor antagonist, blocking the responses mediated by NMDA, AMPA, and kainate receptors . Interestingly, it also acts as a partial NMDA receptor agonist in certain models, such as the in vitro rat cerebellar cGMP model .

Biochemical Pathways

By blocking the NMDA, AMPA, and kainate receptors, this compound inhibits the excitatory synaptic transmissions in the central nervous system . This can affect various downstream biochemical pathways involved in neural communication and plasticity.

Pharmacokinetics

It is soluble in water, which may influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neural activity. By blocking excitatory synaptic transmissions, it can influence neural signaling and potentially impact processes such as learning and memory .

Análisis Bioquímico

Biochemical Properties

cis-Piperidine-2,4-dicarboxylic acid plays a significant role in biochemical reactions by interacting with various ionotropic receptors. It is known to block NMDA, AMPA, and kainate receptor-mediated responses, which are crucial for excitatory synaptic transmission in the central nervous system. The compound’s interaction with these receptors involves binding to the receptor sites, thereby inhibiting their activity. This inhibition can modulate synaptic plasticity and neurotransmission, which are essential for learning and memory processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it influences cell function by modulating cell signaling pathways, particularly those involving NMDA, AMPA, and kainate receptors. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the inhibition of NMDA receptors by this compound can reduce calcium influx, thereby affecting downstream signaling pathways and gene transcription .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with ionotropic receptors. By binding to the receptor sites, it inhibits the activity of NMDA, AMPA, and kainate receptors. This inhibition can prevent the excitatory neurotransmitter glutamate from activating these receptors, thereby reducing excitatory synaptic transmission. Additionally, as a partial agonist for NMDA receptors, this compound can activate these receptors to a lesser extent, leading to a partial response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods when stored under appropriate conditions. Prolonged exposure to light or extreme temperatures can lead to its degradation, reducing its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit ionotropic receptor activity without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including neurotoxicity and disruptions in normal cellular function. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to neurotransmitter metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of neurotransmitters. For example, the compound’s inhibition of NMDA receptors can affect the metabolism of glutamate, a key excitatory neurotransmitter. This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as the brain. The compound’s ability to cross the blood-brain barrier is particularly important for its efficacy in modulating central nervous system functions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications play a role in directing this compound to these locations. For instance, its localization to synaptic sites allows it to effectively modulate synaptic transmission and plasticity .

Actividad Biológica

cis-Piperidine-2,4-dicarboxylic acid (cis-PDA) is a cyclic dicarboxylic acid with significant biological activities, particularly in the context of neurotransmitter modulation and potential therapeutic applications in neurological disorders. This article reviews the biological activity of cis-PDA, focusing on its mechanisms of action, effects on neuronal activity, and potential therapeutic applications.

Chemical Structure and Properties

Cis-PDA is characterized by a piperidine ring with two carboxyl groups located at the 2 and 4 positions. Its unique cis configuration influences its solubility, reactivity, and interactions with biological targets.

Neurotransmitter Modulation

Research indicates that cis-PDA exhibits notable interactions with neurotransmitter systems. Studies have demonstrated that it can act as a ligand for various neurotransmitter transporters, influencing neurotransmitter levels in the central nervous system (CNS) . The compound has been shown to selectively antagonize responses to excitatory amino acids such as NMDA (N-methyl-D-aspartate), which plays a crucial role in synaptic plasticity and memory function .

Effects on Neuronal Firing

In experiments involving rat cortical neurons, cis-PDA was found to have variable effects on spontaneous neuronal firing. At low currents (10-25 nA), it did not significantly alter firing rates but showed antagonistic effects on NMDA-induced excitation at higher currents (60-100 nA) . Specifically, cis-PDA weakly depressed neuronal activity in some cases while causing excitation in others, indicating a complex interaction with neuronal excitability.

Comparative Biological Activity

The biological activity of cis-PDA can be compared to other piperidine dicarboxylic acids. A summary of their effects is presented in the table below:

| Compound | Effect on Neuronal Activity | NMDA Antagonism | Excitatory Activity |

|---|---|---|---|

| cis-2,3-PDA | No effect at low currents | Yes | Yes |

| cis-2,4-PDA | Weak depression/excitation | Yes | Variable |

| cis-2,5-PDA | No significant effect | No | No |

| cis-2,6-PDA | Weak excitation | No | Weak |

Case Studies and Research Findings

- Neuronal Response Studies : In a study examining the effects of various cyclic dicarboxylic acids on rat cortical neurons, cis-2,4-PDA was tested alongside other isomers. It displayed weak and variable effects on neuronal firing rates and responses to NMDA .

- Excitatory Amino Acid Antagonism : Another study highlighted that excitatory amino acid antagonism was predominantly observed with cis-dicarboxylates, suggesting that the structural features of these compounds are critical for their pharmacological activity .

- Potential Therapeutic Applications : Given its ability to modulate neurotransmitter systems, cis-PDA may have potential applications in treating psychiatric disorders where neurotransmitter imbalance is implicated. Further research is needed to explore its efficacy and safety in clinical settings.

Aplicaciones Científicas De Investigación

Neuropharmacology

Cis-Piperidine-2,4-dicarboxylic acid exhibits notable interactions with excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. Research indicates that this compound acts as a non-specific antagonist of NMDA, AMPA, and kainate receptors while also functioning as a partial agonist for NMDA receptors. This dual activity allows it to modulate synaptic transmission effectively .

Table 1: Pharmacological Profile of this compound

| Activity Type | Receptor Type | Mechanism |

|---|---|---|

| Antagonist | NMDA | Non-specific inhibition of excitatory transmission |

| Partial Agonist | NMDA | Stimulates cyclic GMP formation in cerebellar slices |

Potential in Cancer Therapy

Recent studies have explored the use of piperidine derivatives, including this compound, in cancer therapy. These compounds show promise due to their ability to induce apoptosis in cancer cells. For instance, certain derivatives have demonstrated cytotoxic effects comparable to established chemotherapeutic agents like bleomycin .

Case Study: Anticancer Activity

A study highlighted the synthesis of piperidine derivatives that exhibited improved cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated that the structural modifications facilitated better interaction with protein binding sites, enhancing biological activity .

Alzheimer's Disease Treatment

This compound has been investigated for its potential role in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. Compounds incorporating piperidine moieties have shown improved brain exposure and antioxidant properties, which are beneficial in neurodegenerative disease management .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that can yield different derivatives with enhanced biological properties. Recent advancements have focused on optimizing these synthetic routes to maximize yield and purity.

Table 2: Synthesis Methods for Piperidine Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Three-component cycloaddition | Combines multiple reactants for efficiency | 75 |

| Enamine reactions | Utilizes enamine intermediates for diverse products | 82 |

Propiedades

IUPAC Name |

(2S,4R)-piperidine-2,4-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUOEIRUBILDKO-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C[C@@H]1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.